2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a brominated dibenzo[c,e][1,2]thiazine core and a methylsulfanyl-substituted phenylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: The dibenzo[c,e][1,2]thiazine core is brominated using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.
Oxidation: The thiazine ring is oxidized to form the dioxido derivative, often using oxidizing agents such as hydrogen peroxide or peracids.
Acylation: The brominated and oxidized thiazine is then acylated with an appropriate acylating agent to introduce the acetamide group.
Substitution: Finally, the phenyl ring is substituted with a methylsulfanyl group using a suitable thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom in the thiazine ring.
Reduction: Reduction reactions can target the bromine atom or the dioxido groups, potentially leading to dehalogenation or reduction of the sulfone groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dehalogenated derivatives, reduced sulfone groups
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential use as a lead compound in drug discovery and development, particularly for diseases where its unique structure could interact with specific biological targets.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The exact mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(methylsulfanyl)phenyl]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The bromine and sulfur atoms in its structure could play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
- N-(3-methylsulfanylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(methylsulfanyl)phenyl]acetamide stands out due to the combination of its brominated thiazine core and the methylsulfanyl-substituted phenylacetamide moiety. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H17BrN2O3S2 |
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Molecular Weight |
489.4 g/mol |
IUPAC Name |
2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C21H17BrN2O3S2/c1-28-16-6-4-5-15(12-16)23-21(25)13-24-19-10-9-14(22)11-18(19)17-7-2-3-8-20(17)29(24,26)27/h2-12H,13H2,1H3,(H,23,25) |
InChI Key |
HOUKCDLYEBVTSW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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